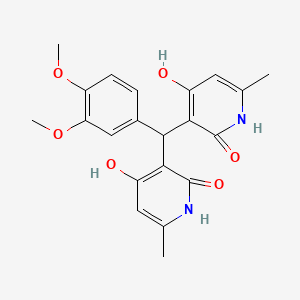
3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative with potential applications in various fields, including medicinal chemistry and material science. The presence of the 3,4-dimethoxyphenyl group suggests potential for enhanced electronic properties, which could be beneficial for the development of new materials or pharmaceuticals.
Synthesis Analysis
The synthesis of related bis-pyridinone compounds involves condensation and ring-closing reactions. For instance, the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, which are structurally related to the compound , can be achieved through the condensation of dialkylamines with 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one . This suggests that a similar synthetic strategy could be employed for the synthesis of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), potentially involving an oxidative coupling step as seen in the synthesis of dimeric ligands .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4'-(3,4-dimethoxyphenyl)-2,2':6',2''-terpyridine, shows that the pyridyl rings can adopt a transoid conformation, and substituents like the dimethoxyphenyl group can be almost coplanar with the pyridyl unit . This information can be extrapolated to suggest that the molecular structure of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) may also exhibit a planar conformation, which could influence its electronic and optical properties.
Chemical Reactions Analysis
The bis-pyridinone core structure is amenable to further chemical transformations. For example, methylene-bridged bis-1,3-dicarbonyl derivatives, which share a similar bis-dicarbonyl motif, can be synthesized through iron-catalyzed oxidative reactions and can further react with hydrazines and ammonium acetate to yield bipyrazoles and substituted 1,4-dihydropyridines, respectively . This indicates that the compound may also participate in similar chemical reactions, potentially leading to a variety of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-pyridinone derivatives are influenced by their molecular structure. The fluorescent properties of related compounds, such as the bicyclic pyridinones, show longer absorption and emission wavelengths compared to standard fluorophores like 7-amino-4-methylcoumarin . This suggests that 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) may also exhibit unique optical properties, making it a candidate for use as a fluorescent probe in biological systems. Additionally, the presence of hydrogen bond donors and acceptors in the structure could influence its solubility and interaction with biological targets.
特性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-10-7-13(24)18(20(26)22-10)17(19-14(25)8-11(2)23-21(19)27)12-5-6-15(28-3)16(9-12)29-4/h5-9,17H,1-4H3,(H2,22,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPFNBHTRVKQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC(=C(C=C2)OC)OC)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

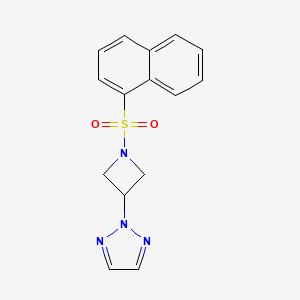
![4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B2543927.png)
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2543928.png)

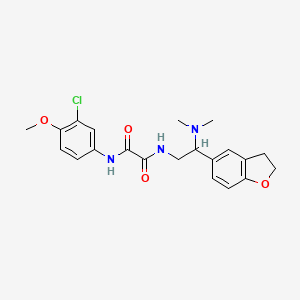
![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2543931.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)


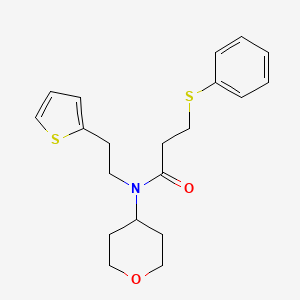
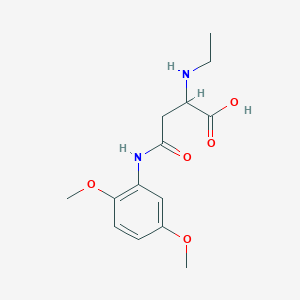
![N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2543941.png)
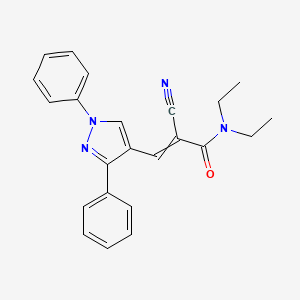
![4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine](/img/structure/B2543944.png)